3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide
Description
The compound 3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group. The carboxamide moiety at position 5 is linked to a propyl chain terminating in a 4-phenylpiperazine group. This structural motif is common in bioactive molecules, particularly those targeting inflammatory pathways .
Synthetic routes for analogous pyrazole-carboxamide derivatives involve condensation reactions between pyrazole carboxylic acids and amines, as demonstrated in studies by Nagarapu et al. (2011) . The 4-fluorophenyl substituent introduces electron-withdrawing effects, which may enhance metabolic stability and receptor binding compared to non-halogenated analogs . Biological evaluations of similar compounds highlight anti-inflammatory activity, with inhibition of carrageenan-induced paw edema in rodent models being a key assay .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-28-23(18-22(27-28)19-8-10-20(25)11-9-19)24(31)26-12-5-13-29-14-16-30(17-15-29)21-6-3-2-4-7-21/h2-4,6-11,18H,5,12-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRZNNFAWRKFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for a variety of psychoactive drugs.
Mode of Action
The compound acts as an antagonist at the 5-HT2A receptor. This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function.
Biochemical Pathways
By blocking the 5-HT2A receptor, the compound affects the serotonergic pathways in the brain. These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and perception.
Result of Action
The antagonistic action of the compound at the 5-HT2A receptor can lead to a variety of effects, depending on the context. For example, it has been suggested that 5-HT2A receptor antagonists could be used as antiplatelet agents . By inhibiting platelet aggregation, these compounds could potentially reduce the risk of thrombotic events.
Action Environment
The action of the compound can be influenced by a variety of environmental factors. For example, the presence of other drugs that also target the 5-HT2A receptor could potentially affect the compound’s efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction with AchE can lead to inhibition of the enzyme’s activity, which may result in altered neurotransmission and potential therapeutic effects in neurological disorders.
Additionally, this compound has been observed to interact with various receptors, including serotonin and dopamine receptors, due to its structural similarity to other piperazine derivatives. These interactions can modulate neurotransmitter release and receptor activity, influencing mood and behavior.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) pathways. By modulating these pathways, the compound can affect gene expression and cellular metabolism, leading to changes in cell function.
In neuronal cells, this compound has been shown to impact synaptic plasticity and neurotransmitter release, which are crucial for learning and memory processes. In non-neuronal cells, it may influence cell proliferation and apoptosis, highlighting its potential in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s interaction with AchE involves binding to the enzyme’s active site, leading to competitive inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft.
Furthermore, this compound can modulate receptor activity by binding to serotonin and dopamine receptors. This binding can either activate or inhibit receptor signaling, depending on the receptor subtype and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade under extreme pH or temperature variations.
Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism. These changes can lead to altered cell function and potentially long-lasting therapeutic or adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity.
Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can have distinct biological activities and contribute to the overall effects of the compound.
The interaction with metabolic enzymes can also influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system.
Within cells, the compound may localize to specific organelles or compartments, influencing its activity and function. The interaction with transporters and binding proteins can also affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, may influence its localization and activity.
Targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its therapeutic potential. Understanding these localization mechanisms is essential for developing targeted therapies and minimizing off-target effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
3-Phenyl vs. 3-(4-Fluorophenyl) Substitution
3-Phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide (Nagarapu et al., 2011):
- Target Compound (4-Fluorophenyl variant): The 4-fluoro group increases lipophilicity (clogP ~3.2 vs. ~2.8 for non-fluorinated analogs) and may enhance binding to hydrophobic pockets in cyclooxygenase (COX) enzymes . Expected improved bioavailability and potency compared to non-fluorinated analogs, though specific EC50 data are unavailable in the provided evidence.
Piperazine vs. Other Amine Moieties
- N-(3-(3-Methylpyrazol-1-yl)propyl)-4-amino-1-ethyl-1H-pyrazole-5-carboxamide (): Replaces 4-phenylpiperazine with a 3-methylpyrazole group. Reduced steric bulk may lower affinity for serotoninergic receptors but improve solubility .
- N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Thienopyrazole core with a trifluoromethyl group enhances metabolic resistance.
Analytical and Metabolic Considerations
- Mass Spectrometry: Pyrazole carboxamides with 4-phenylpiperazine groups exhibit unusual fragmentation (loss of 11 u), attributed to neutral loss of NH3 and CO . The 4-fluorophenyl group in the target compound may stabilize fragment ions, altering metabolite profiles compared to non-fluorinated analogs .
Crystallography :
- N-Substituted pyrazoline derivatives () confirm that fluorine atoms participate in C–H···F hydrogen bonds, influencing crystal packing and solubility .
Q & A
Q. Key Considerations :
- Optimize reaction yields (typically 50–70%) via temperature control (80–120°C) and inert atmospheres.
- Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Advanced: How can researchers resolve contradictions in anti-inflammatory activity data across structural analogs?
Answer:
Discrepancies arise from variations in substituents and assay conditions. Follow this methodology:
Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., piperazine vs. piperidine moieties) using standardized assays (e.g., COX-2 inhibition).
In Vivo Validation : Use the carrageenan-induced rat paw edema model (dose: 10–50 mg/kg) to assess edema reduction over 6 hours.
Statistical Rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) and exclude outliers.
Q. Example Data :
| Compound | % Edema Inhibition (6h) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 68 ± 5 | 0.45 ± 0.02 |
| Piperidine Analog | 42 ± 7 | 1.20 ± 0.15 |
| Trifluoromethyl Derivative | 55 ± 6 | 0.85 ± 0.10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
